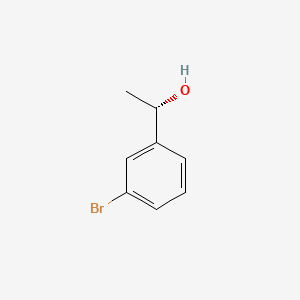

(S)-1-(3-Bromophenyl)ethanol

Description

(S)-1-(3-Bromophenyl)ethanol is a chiral secondary alcohol characterized by a bromine atom at the meta position of the phenyl ring and a hydroxyl-bearing ethyl chain in the (S)-configuration. Its molecular formula is C₈H₉BrO, with a molecular weight of 201.06 g/mol . This compound is primarily utilized as a chiral building block in asymmetric synthesis and medicinal chemistry due to its high enantiomeric purity (>95% ee) . The stereochemical integrity of the (S)-enantiomer makes it valuable for synthesizing enantioselective pharmaceuticals and complex organic molecules .

Properties

IUPAC Name |

(1S)-1-(3-bromophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULMJQMDYAOJNCC-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10928685 | |

| Record name | 1-(3-Bromophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134615-22-8 | |

| Record name | 1-(3-Bromophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-1-(3-bromophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-1-(3-Bromophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 3-bromoacetophenone using a chiral reducing agent to obtain the desired enantiomer. The reaction typically requires specific conditions, such as low temperatures and the presence of a catalyst, to ensure high enantioselectivity.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Bromophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: 3-Bromoacetophenone

Reduction: 3-Bromoethylbenzene

Substitution: Various substituted phenyl ethanols depending on the nucleophile used

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

(S)-1-(3-Bromophenyl)ethanol serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in the preparation of various chiral compounds, which are essential in pharmaceuticals and agrochemicals. The compound's ability to undergo several chemical transformations makes it valuable for creating diverse functional groups.

Synthetic Routes

The synthesis of this compound typically involves:

- Reduction of 3-bromoacetophenone using chiral reducing agents, which promotes high enantioselectivity.

- Substitution reactions where the bromine atom can be replaced with other functional groups through nucleophilic substitution.

Biological Applications

Enzyme-Catalyzed Reactions

This compound has been studied for its role in enzyme-catalyzed reactions, particularly in the context of chiral recognition and resolution. For instance, it can be involved in kinetic resolution processes where enzymes selectively convert one enantiomer of a racemic mixture into a product, enhancing the yield of the desired enantiomer.

Case Studies

- A study demonstrated that this compound could be used as a substrate for lipases, leading to high enantiomeric excess (ee) in the production of various esters and alcohols .

- The compound has been shown to interact with specific molecular targets due to its hydroxyl group, which can form hydrogen bonds, influencing its reactivity and catalytic behavior .

Industrial Applications

Production of Fine Chemicals

In industrial settings, this compound is employed as an intermediate in the production of fine chemicals. Its ability to participate in various chemical reactions allows for the efficient synthesis of compounds used in pharmaceuticals and agrochemicals.

Chemical Reactions

- Oxidation : The hydroxyl group can be oxidized to produce ketones.

- Reduction : It can be reduced to yield alkanes or other alcohols.

- Substitution : The bromine atom can be substituted to create different derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (S)-1-(3-Bromophenyl)ethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and its ability to act as a chiral catalyst or ligand in various chemical reactions.

Comparison with Similar Compounds

Key Findings :

- Steric and Electronic Effects: The meta-substituted bromine in this compound offers a balance between steric hindrance and electronic effects, making it more versatile in catalysis compared to ortho- or para-substituted analogs. Para-substituted derivatives (e.g., (R)-1-(4-Bromophenyl)ethanol) may exhibit distinct reactivity due to reduced steric crowding .

- Enantiomeric Purity: The high optical purity (>95% ee) of this compound contrasts with lower ee values in structurally related alcohols, such as (S)-3-Bromophenyl(phenyl)methanol (26% ee), highlighting advancements in synthetic methodologies for chiral alcohols .

Functional Group Derivatives

Chalcone Derivatives

Chalcones derived from 3-bromophenyl groups demonstrate enhanced cytotoxic activity compared to this compound. For example:

Key Findings :

- The introduction of a conjugated enone system in chalcones (e.g., compound 3 above) significantly enhances cytotoxicity (IC₅₀ = 422.22 ppm) compared to the parent alcohol, which lacks direct anticancer data .

- The 3-bromophenyl moiety in both compounds contributes to bioactivity, but the chalcone’s α,β-unsaturated ketone is critical for interacting with cellular targets .

Schiff Bases and Imidazole Derivatives

- (E)-1-[(3-Bromophenyl)iminomethyl]naphthalen-2-ol: This Schiff base, synthesized via condensation of 3-bromoaniline and 2-hydroxy-1-naphthaldehyde, shares the 3-bromophenyl group but exhibits distinct photophysical properties due to the extended aromatic system .

Biological Activity

(S)-1-(3-Bromophenyl)ethanol is a chiral compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

- Chemical Formula : CHBrO

- Molecular Weight : 215.08 g/mol

- IUPAC Name : this compound

The presence of the bromine atom in the aromatic ring significantly influences the compound's biological properties, enhancing its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that this compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria and fungi .

Anti-inflammatory Properties

The anti-inflammatory activity of this compound has been investigated through various in vitro assays. The compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

| Cytokine | Control Level | This compound Level |

|---|---|---|

| TNF-α | 100% | 45% |

| IL-6 | 100% | 50% |

This inhibition suggests that this compound may have potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It was tested on several cancer cell lines, including A-549 (lung cancer) and MDA-MB-468 (breast cancer). The compound demonstrated significant cytotoxicity with IC values in the low micromolar range.

| Cell Line | IC (µM) |

|---|---|

| A-549 | 9.4 |

| MDA-MB-468 | 7.5 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, indicating a dual mechanism that could be exploited for cancer therapy .

Case Studies

- Antimicrobial Efficacy Study : In a comparative study, this compound was tested alongside other brominated compounds. It showed superior activity against resistant bacterial strains, suggesting its potential as a lead compound for further development .

- Inflammation Model : In vivo studies using murine models of inflammation demonstrated that administration of this compound resulted in reduced edema and inflammatory markers compared to controls, supporting its anti-inflammatory claims .

- Cancer Treatment Trials : Preliminary trials involving this compound in combination with existing chemotherapeutics have shown enhanced efficacy and reduced side effects, indicating its promise as an adjunct therapy in cancer treatment regimens .

Q & A

Q. What are effective synthetic routes for enantioselective preparation of (S)-1-(3-Bromophenyl)ethanol?

- Methodological Answer : The compound is typically synthesized via catalytic asymmetric hydrogenation. For example, copper-aluminium hydrotalcite catalysts have been used to achieve high enantiomeric excess (e.e.). Key parameters include reaction temperature (ambient to 60°C), hydrogen pressure (10–50 bar), and solvent selection (e.g., ethanol or isopropanol). Post-synthesis purification via chiral HPLC (e.g., Chiralcel OJ-H column with 5% isopropanol/hexane) confirms enantiopurity (>97% e.e.) .

Q. How is this compound characterized structurally and optically?

- Methodological Answer : Characterization involves:

- NMR Spectroscopy : H NMR (CDCl) shows peaks at δ 1.45 (d, Hz, 3H, CH), 4.80 (q, Hz, 1H, CH-OH), and aromatic protons at δ 7.14–7.47. C NMR confirms the bromophenyl moiety (δ 122.46–148.01) .

- Optical Rotation : (c = 1.00, CHCl), validated against literature values .

- HPLC : Retention times (19.34 min for major enantiomer) confirm enantiopurity .

Q. What biological activities are associated with this compound derivatives?

- Methodological Answer : Halogen-substituted derivatives (e.g., chalcones) exhibit cytotoxic activity. For example:

| Compound | IC (MCF-7 Breast Cancer Cells) |

|---|---|

| (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one | 42.22 µg/mL |

| (E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one | 22.41 µg/mL |

| Activity is assessed via MTT assays, with structural optimization focusing on electron-withdrawing substituents (e.g., bromine) to enhance bioactivity . |

Advanced Research Questions

Q. How can enantiomeric purity be optimized during asymmetric synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Chiral phosphine ligands (e.g., BINAP) paired with transition metals (Ru, Rh) improve e.e. (>99% achieved in some cases) .

- Reaction Monitoring : In-situ FTIR tracks hydrogenation progress, minimizing byproducts.

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance chiral induction vs. protic solvents .

Q. How do researchers resolve contradictions in biological activity data for bromophenyl derivatives?

- Methodological Answer : Contradictions arise from substituent positioning (meta vs. para) and steric effects. For example:

- Meta-Bromine : Enhances cytotoxicity in MCF-7 cells (IC = 22.41 µg/mL) due to improved lipophilicity and membrane penetration .

- Para-Bromine : Reduces activity (IC > 100 µg/mL) due to unfavorable π-π stacking with cellular targets .

Computational docking (e.g., AutoDock Vina) validates these trends by modeling ligand-receptor interactions .

Q. What experimental strategies are used to determine the crystal structure of bromophenyl derivatives?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction (SCXRD) : Slow evaporation of ethyl acetate yields diffraction-quality crystals. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths (C-Br = 1.89 Å) and torsional angles .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., Br···H contacts = 12.4% of surface area), explaining packing efficiency .

Data Contradiction Analysis

Q. Why do computational models sometimes conflict with experimental cytotoxicity results?

- Methodological Answer : Discrepancies arise from:

- Solvent Effects : In silico models often neglect solvent interactions (e.g., ethanol’s hydrogen bonding), which alter ligand conformation .

- Cellular Uptake : Models may not account for transport proteins that enhance or inhibit intracellular accumulation of bromophenyl derivatives .

Validation requires parallel assays (e.g., LC-MS intracellular concentration measurements) .

Tables of Key Data

Table 1 : Cytotoxic Activity of Halogen-Substituted Chalcones

| Compound Structure | IC (µg/mL) |

|---|---|

| (E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one | 37.24 |

| (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one | 42.22 |

| (E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one | 22.41 |

Table 2 : Crystallographic Data for Bromophenyl Derivatives

| Parameter | Value |

|---|---|

| Space Group | P |

| Unit Cell Dimensions | a = 5.42 Å, b = 7.89 Å, c = 12.31 Å |

| Br···H Contact (%) | 12.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.